Chiral Specificity: Defined (S)-Stereochemistry vs. Racemic or (R)-Enantiomer Analogs
The target compound possesses a defined (S)-stereochemical configuration at the 3-position of the piperidine ring, which is critical for interacting with chiral biological targets . This is in contrast to a racemic mixture (e.g., containing both (S) and (R) enantiomers) or the (R)-enantiomer alone (CAS 1353254-26-8), which would exhibit different binding affinities and pharmacological profiles. Studies on analogous (S)-phenylpiperidines demonstrate that the (S)-enantiomer can exhibit significantly different activity compared to the (R)-enantiomer [1].
| Evidence Dimension | Stereochemical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | 100% (S)-enantiomer as defined by structure and InChIKey AXNPXXNGNOMESU-ZDUSSCGKSA-N |
| Comparator Or Baseline | Racemic tert-butyl (1-phenylpiperidin-3-yl)carbamate: 0% ee (50:50 mixture of enantiomers); (R)-tert-butyl (1-phenylpiperidin-3-yl)carbamate: 100% (R)-enantiomer |
| Quantified Difference | 100% (S) vs. 0% (S) in racemate; Absolute stereochemistry reversal vs. (R)-enantiomer |
| Conditions | N/A - Structural Definition |
Why This Matters
Procuring a specific, high-enantiopurity building block ensures the synthesis of stereochemically pure drug candidates, a requirement for regulatory approval and for establishing reliable structure-activity relationships (SAR).
- [1] Zhang, J., et al. (2008). Quantitative structure activity relationships (QSAR) of substituted (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. Retrieved from https://www.openarchives.gr/ View Source
